molecular formula C14H13BrN4O5 B11426576 dimethyl 1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

dimethyl 1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B11426576
M. Wt: 397.18 g/mol
InChI Key: PXXHPEWDUCXCJX-UHFFFAOYSA-N
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Description

4,5-DIMETHYL 1-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE: is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromophenyl group, a carbamoyl group, and two carboxylate groups attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-DIMETHYL 1-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

    Carbamoylation: The carbamoyl group is introduced through a reaction with an isocyanate or a carbamoyl chloride.

    Esterification: The carboxylate groups are typically introduced through esterification reactions using appropriate alcohols and acids.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound may be explored for similar applications.

    Anticancer Research: The compound’s structure allows for interactions with biological targets, making it a candidate for anticancer drug development.

Industry:

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Pharmaceuticals: Used as an intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 1-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit enzymes involved in cell division, leading to anticancer effects. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the triazole ring can participate in hydrogen bonding and coordination with metal ions.

Comparison with Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Bromophenyl Compounds: Compounds containing the bromophenyl group but lacking the triazole ring.

    Carbamoyl Derivatives: Compounds with carbamoyl groups attached to different heterocyclic systems.

Uniqueness:

    Combination of Functional Groups: The unique combination of bromophenyl, carbamoyl, and triazole groups in this compound provides distinct chemical and biological properties.

Properties

Molecular Formula

C14H13BrN4O5

Molecular Weight

397.18 g/mol

IUPAC Name

dimethyl 1-[2-(4-bromoanilino)-2-oxoethyl]triazole-4,5-dicarboxylate

InChI

InChI=1S/C14H13BrN4O5/c1-23-13(21)11-12(14(22)24-2)19(18-17-11)7-10(20)16-9-5-3-8(15)4-6-9/h3-6H,7H2,1-2H3,(H,16,20)

InChI Key

PXXHPEWDUCXCJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(N=N1)CC(=O)NC2=CC=C(C=C2)Br)C(=O)OC

Origin of Product

United States

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